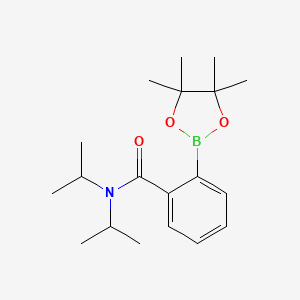![molecular formula C16H22N2O4S B6319199 t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate CAS No. 852554-13-3](/img/structure/B6319199.png)
t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 852554-13-3 . It has a molecular weight of 338.43 and its IUPAC name is tert-butyl 6-tosyl-3,6-diazabicyclo [3.1.0]hexane-3-carboxylate . The compound is typically stored in a dark place under inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Activation
The synthesis and optical activation of 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid derivatives have been studied for their potential in asymmetric nitrogen applications. The total separation of enantiomers and the creation of diastereoisomeric salts and amides highlight the versatility of these compounds in stereochemical manipulations (Shustov et al., 1986).
Chemo- and Diastereo-selective Synthesis
The chemo- and diastereo-selective synthesis of diazabicyclo heptan-ones, pyrrolidines, and perhydroazirino[2,3-c]pyrroles demonstrate the compounds' utility in creating heterocyclic systems with diverse pharmacological profiles. These syntheses underscore the compounds' relevance in organic synthon production and pharmacology (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-methyl-1-((S)-1'-tosylprolyl)1,2-diazacyclohex-2-ene was established through X-ray structural analysis, revealing the conformational preferences of these compounds and shedding light on the stereochemistry of their formation. This analysis is critical for understanding the three-dimensional arrangements that dictate the compounds' reactivity and interactions (Konovalikhin et al., 1995).
Implications in Pharmacology
Research into the selective inhibition of Type II IMP dehydrogenase by diazabicyclo[3.1.0]hexane-2,4-diones highlights the potential therapeutic applications of these compounds. Their ability to inhibit DNA synthesis through IMPDH inhibition offers a pathway to developing isozyme-selective chemotherapeutic agents, demonstrating the compounds' significance in medical research (Barnes et al., 2001).
Novel Liquid Crystalline Compounds
The development of liquid crystalline compounds containing bicyclo[3.1.0]hexane core units illustrates the potential of these structures in materials science. The study of their liquid crystalline properties, such as transition temperatures and mesogenic potential, contributes to the advancement of materials with specific optical and electronic characteristics (Kozhushkov et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCKSELTFQRCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)





